Product packaging for 3-hydroxy-5-oxo-7-phenylheptanoic acid(Cat. No.:)

3-hydroxy-5-oxo-7-phenylheptanoic acid

Cat. No.: B10774441
M. Wt: 236.26 g/mol
InChI Key: AOBNEADIHQEJLV-UHFFFAOYSA-N
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Description

3-hydroxy-5-oxo-7-phenylheptanoic acid is a synthetically accessible, multi-functionalized heptanoic acid derivative of significant interest in medicinal chemistry and chemical biology research. Its structure, featuring a β-hydroxy ketone (or 1,3-diol tautomer) moiety and a terminal carboxylic acid, makes it a valuable precursor and building block for the synthesis of complex organic molecules, particularly statin-like compounds and other pharmacologically relevant scaffolds that target metabolic pathways. Researchers utilize this compound to investigate the structure-activity relationships (SAR) of HMG-CoA reductase inhibitors, as it mimics a key portion of the HMG-CoA substrate and reaction intermediates. The phenyl group at the 7-position provides a handle for further chemical diversification, allowing for the exploration of lipophilicity and aromatic interactions within enzyme active sites. Its primary research value lies in its role as a versatile synthetic intermediate for developing novel enzyme inhibitors, probing biosynthetic pathways, and creating chemical probes for studying isoprenoid and sterol biosynthesis. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B10774441 3-hydroxy-5-oxo-7-phenylheptanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-hydroxy-5-oxo-7-phenylheptanoic acid

InChI

InChI=1S/C13H16O4/c14-11(8-12(15)9-13(16)17)7-6-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2,(H,16,17)

InChI Key

AOBNEADIHQEJLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC(CC(=O)O)O

Origin of Product

United States

Metabolic Transformations and Biodegradation of Phenyl Substituted Heptanoic Acids

Metabolic Fates and Intermediates in Biological Systems

The metabolism of phenyl-substituted fatty acids in biological systems, particularly in microorganisms like Pseudomonas putida, typically proceeds through a modified β-oxidation pathway. pnas.orgasm.org This process involves the sequential cleavage of two-carbon units from the carboxylic acid end of the fatty acid chain. In the case of 7-phenylheptanoic acid, its metabolism in P. putida has been shown to yield intermediates such as 3-hydroxy-phenylvaleric acid and 3-hydroxy-phenylheptanoic acid. This suggests that the aliphatic chain is shortened from the carboxyl end, a hallmark of β-oxidation.

For 3-hydroxy-5-oxo-7-phenylheptanoic acid, it is proposed that the degradation also initiates with the activation of the carboxyl group to its coenzyme A (CoA) thioester, 3-hydroxy-5-oxo-7-phenylheptanoyl-CoA. Following activation, the existing 3-hydroxy group is a key intermediate feature of the β-oxidation spiral. The subsequent steps would likely involve further oxidation and thiolytic cleavage. The presence of the 5-oxo group suggests a deviation from the standard β-oxidation pathway, possibly requiring additional enzymatic steps for its reduction or rearrangement before the cycle can proceed.

The ultimate fate of the aliphatic chain is its complete degradation to smaller molecules that can enter central metabolic pathways. For phenyl-substituted fatty acids with an odd-numbered carbon chain, such as heptanoic acid derivatives, the final product of β-oxidation is typically phenylacetyl-CoA. asm.org This molecule then serves as the substrate for the subsequent degradation of the aromatic ring.

Table 1: Proposed Metabolic Intermediates in the Degradation of this compound

Compound NameChemical FormulaRole in Pathway
This compoundC₁₃H₁₆O₄Starting Substrate
3-hydroxy-5-oxo-7-phenylheptanoyl-CoAC₃₄H₄₂N₇O₁₉P₃SActivated Intermediate
Phenylacetyl-CoAC₂₉H₃₂N₇O₁₇P₃SKey Intermediate for Ring Degradation
Acetyl-CoAC₂₃H₃₈N₇O₁₇P₃SEnters Citric Acid Cycle
Succinyl-CoAC₂₅H₄₀N₇O₁₉P₃SEnters Citric Acid Cycle

Microbial Biodegradation Pathways of Aromatic Fatty Acids

Microorganisms have evolved sophisticated pathways to degrade aromatic fatty acids, which are often found as environmental pollutants. The biodegradation of these compounds generally involves a two-pronged attack: degradation of the aliphatic side chain followed by the cleavage of the aromatic ring.

The degradation of the aliphatic chain of phenylalkanoic acids in bacteria like Pseudomonas putida is well-established to occur via the β-oxidation cycle. pnas.org This pathway systematically shortens the fatty acid chain, releasing acetyl-CoA units in each cycle. For odd-chain phenylalkanoic acids, the final product is phenylacetyl-CoA.

The subsequent degradation of phenylacetyl-CoA is a critical step in the complete mineralization of these compounds. In many bacteria, including Escherichia coli and Pseudomonas putida, this occurs through a specific catabolic pathway known as the phenylacetyl-CoA catabolon. pnas.orgresearchgate.net This pathway is distinct from the classical aerobic aromatic degradation pathways. It involves the processing of intermediates as CoA thioesters and initiates with the epoxidation of the aromatic ring of phenylacetyl-CoA by a multicomponent oxygenase. researchgate.net This reactive epoxide is then isomerized to a seven-membered oxygen-containing heterocyclic ring, an oxepin. researchgate.net Subsequent hydrolytic cleavage of this ring and further β-oxidation-like steps lead to the formation of central metabolites like acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle. researchgate.net

Enzymology of Degradative Processes in Environmental Contexts

The biodegradation of phenyl-substituted heptanoic acids is orchestrated by a suite of specific enzymes. The initial activation of the fatty acid to its CoA ester is catalyzed by an acyl-CoA synthetase or ligase . In Pseudomonas putida, a specific phenylacetyl-CoA ligase has been identified, which is induced by phenylacetic acid and other related compounds. nih.gov

The core β-oxidation pathway involves a set of four key enzymes:

Acyl-CoA dehydrogenase: Catalyzes the formation of a double bond between the α and β carbons.

Enoyl-CoA hydratase: Adds a water molecule across the double bond, forming a hydroxyl group at the β-carbon.

Hydroxyacyl-CoA dehydrogenase: Oxidizes the β-hydroxyl group to a keto group.

Thiolase: Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

For a molecule like this compound, the standard β-oxidation enzymes would act on the chain. However, the presence of the 5-oxo group may necessitate the involvement of additional enzymes, such as a ketoreductase , to reduce the ketone to a hydroxyl group, allowing the β-oxidation cycle to proceed.

The degradation of the phenylacetyl-CoA intermediate involves a unique set of enzymes within the phenylacetyl-CoA catabolon. A key enzyme is the phenylacetyl-CoA oxygenase , a multicomponent enzyme system that catalyzes the epoxidation of the aromatic ring. researchgate.net This is followed by the action of an isomerase that converts the epoxide to an oxepin-CoA. researchgate.net The subsequent ring cleavage is catalyzed by a hydrolase . nih.gov The resulting aliphatic dicarboxylic acid-CoA ester is then further degraded by a series of enzymes analogous to those of the β-oxidation pathway, including dehydrogenases and thiolases, ultimately yielding acetyl-CoA and succinyl-CoA. researchgate.netnih.gov

Table 2: Key Enzymes in the Degradation of Phenyl-Substituted Heptanoic Acids

EnzymeFunctionSubstrate(s)
Acyl-CoA Synthetase/LigaseActivation of fatty acidPhenylheptanoic acid, ATP, CoA
Acyl-CoA DehydrogenaseIntroduction of double bondAcyl-CoA
Enoyl-CoA HydrataseHydration of double bondEnoyl-CoA
Hydroxyacyl-CoA DehydrogenaseOxidation of hydroxyl groupHydroxyacyl-CoA
ThiolaseThiolytic cleavageKetoacyl-CoA
Phenylacetyl-CoA OxygenaseEpoxidation of aromatic ringPhenylacetyl-CoA
IsomeraseConversion of epoxide to oxepinEpoxyphenylacetyl-CoA
HydrolaseHydrolytic ring cleavageOxepin-CoA

Advanced Analytical and Spectroscopic Characterization in Research of 3 Hydroxy 5 Oxo 7 Phenylheptanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the unambiguous structural elucidation of 3-hydroxy-5-oxo-7-phenylheptanoic acid. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential to confirm the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to provide key information about the different proton environments within the molecule. For instance, the aromatic protons of the phenyl group would likely appear as a multiplet in the downfield region (typically δ 7.2-7.4 ppm). The protons of the ethyl bridge connecting the phenyl ring to the carbonyl group would also have characteristic chemical shifts. The methine proton attached to the hydroxyl group would likely be observed as a multiplet, and its coupling to adjacent methylene (B1212753) protons would provide valuable connectivity data. The methylene protons adjacent to the carbonyl groups and the carboxylic acid would also exhibit distinct signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The carbonyl carbons of the ketone and the carboxylic acid would be expected to resonate at the most downfield shifts (typically >170 ppm). The carbons of the phenyl ring would appear in the aromatic region (around 120-140 ppm). The carbon bearing the hydroxyl group would have a characteristic shift in the range of 60-70 ppm.

2D NMR Techniques: To assemble the complete molecular structure, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the carbon chain from one end of the molecule to the other.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away, providing the final pieces of the puzzle to connect the various fragments of the molecule, such as the phenyl group to the heptanoic acid chain.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values would be required for definitive assignment.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1- (COOH)~175
2~2.5 (d)~45
3~4.1 (m)~68
4~2.7 (d)~50
5- (C=O)~210
6~2.9 (t)~45
7~2.7 (t)~30
8 (Ph-C1)-~141
9, 13 (Ph-C2,6)~7.2 (d)~128
10, 12 (Ph-C3,5)~7.3 (t)~128.5
11 (Ph-C4)~7.2 (t)~126

Mass Spectrometry (MS) and Chromatographic Techniques for Identification and Quantification

Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), would be a powerful tool for the identification and potential quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This would likely be the preferred method for analyzing this compound. A reversed-phase high-performance liquid chromatography (HPLC) column could be used to separate the compound from any impurities or other components in a sample mixture. The separated compound would then be introduced into the mass spectrometer.

Electrospray Ionization (ESI): ESI would be a suitable ionization technique for this molecule, likely producing a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The accurate mass measurement of this ion using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) would allow for the determination of the elemental composition, confirming the molecular formula C₁₃H₁₆O₄.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion in a tandem mass spectrometer would provide structural information. Characteristic fragmentation patterns would be expected, such as the loss of a water molecule from the hydroxyl group, or cleavage at the bonds adjacent to the carbonyl groups. These fragmentation patterns would serve as a fingerprint for the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid and hydroxyl groups of this compound would likely require derivatization (e.g., silylation) to increase their volatility. Once derivatized, the compound could be separated on a GC column and analyzed by the mass spectrometer. Electron ionization (EI) would likely be used, which would produce a molecular ion peak and a rich fragmentation pattern that could be compared to spectral libraries for identification.

A hypothetical table of expected mass spectrometric data is provided below.

TechniqueIonization ModeExpected m/z
LC-MSESI (+)237.1127 ([M+H]⁺)
LC-MSESI (-)235.0970 ([M-H]⁻)
GC-MS (derivatized)EIVaries with derivative

X-ray Crystallography and Other Diffraction Methods for Solid-State Analysis

Should this compound be obtainable as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information.

The successful growth of a suitable single crystal would be a prerequisite for this analysis. If a single crystal cannot be obtained, powder X-ray diffraction (PXRD) could be used to assess the crystallinity of the material and potentially identify different polymorphic forms.

A hypothetical table of crystallographic data is presented below, which would be populated upon successful X-ray diffraction analysis.

ParameterValue
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa, b, c, α, β, γ (To be determined)
VolumeTo be determined
ZTo be determined
Density (calculated)To be determined
R-factorTo be determined

Computational and Theoretical Approaches in the Study of 3 Hydroxy 5 Oxo 7 Phenylheptanoic Acid

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are cornerstone techniques for exploring the conformational landscape of flexible molecules such as 3-hydroxy-5-oxo-7-phenylheptanoic acid. The presence of multiple rotatable bonds in its heptanoic acid chain allows for a vast number of possible three-dimensional arrangements.

Conformational Search: Initial exploration of the potential energy surface of the molecule would involve systematic or stochastic conformational searches to identify low-energy structures. These methods help in understanding the intrinsic flexibility of the molecule and identifying the most stable conformers in a vacuum or in a solvent environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule, which is fundamental to its reactivity. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. hacettepe.edu.tr

Geometric Optimization and Vibrational Frequencies: These calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. hacettepe.edu.tr The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic Properties: Quantum chemical calculations can determine a range of electronic properties, as detailed in the table below.

Electronic PropertyDescriptionPredicted Significance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally indicates higher chemical reactivity. This would be crucial in predicting the molecule's susceptibility to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.It would reveal the regions of the molecule that are electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack). The carbonyl oxygen and hydroxyl group would be expected to be regions of negative potential.
Mulliken Population Analysis A method for assigning partial charges to individual atoms in a molecule.This would provide insights into the charge distribution and help in understanding the polarity of different bonds within the molecule.

A study on a complex organic molecule, ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, utilized DFT calculations to investigate its optimized geometry and electronic properties, showcasing the utility of these methods for structurally complex systems. hacettepe.edu.tr

In Silico Approaches for Predicting Biological Targets and Binding Interactions

In silico methods are invaluable for predicting the potential biological targets of a molecule and for understanding the specifics of its binding interactions. These approaches can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed against a panel of known protein targets to identify potential binding partners. The scoring functions used in docking algorithms estimate the binding affinity, providing a rank-ordering of potential targets.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the key chemical features of this compound (e.g., hydrogen bond donors and acceptors, hydrophobic regions), a pharmacophore model can be generated. This model can then be used to screen large databases of proteins to find potential targets that have a complementary binding site.

Binding Free Energy Calculations: More rigorous methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, can be used to calculate the binding free energy of the ligand-protein complex. rsc.org These calculations, often performed on snapshots from MD simulations, provide a more accurate estimation of binding affinity by considering solvation effects and entropic contributions. A study on inhibitors of fatty acid binding proteins (FABPs) utilized such methods to explore binding selectivity, highlighting their importance in understanding protein-ligand interactions. rsc.org

Future Research Directions and Methodological Advancements in the Field of 3 Hydroxy 5 Oxo 7 Phenylheptanoic Acid

Development of Novel Synthetic Strategies for Stereoselective Access

The synthesis of structurally complex molecules like 3-hydroxy-5-oxo-7-phenylheptanoic acid, which contains multiple stereocenters, presents a significant challenge. Future research will likely focus on developing novel and efficient stereoselective synthetic strategies to access all possible stereoisomers with high purity. Current approaches often rely on chemoenzymatic methods and the use of chiral auxiliaries, which have proven effective for similar structures like β-hydroxy ketones and 1,3-diols. acs.orgorganic-chemistry.orgacs.org

One promising avenue is the application of biocatalytic reductions of the corresponding diketo precursor. nih.govresearchgate.net The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, can offer high regio- and enantioselectivity. nih.govscispace.commdpi.com For instance, research on the reduction of β,δ-diketo esters has demonstrated that different microorganisms or enzymes can produce complementary stereoisomers, providing access to a full set of diastereomers. nih.gov The optimization of reaction conditions and genetic engineering of microbial strains can further enhance the efficiency and selectivity of these biotransformations. nih.gov

Another area of development is the use of substrate-directed reductions. For β-hydroxy ketones, methods like the Narasaka-Prasad and Evans-Saksena reductions allow for the diastereoselective formation of syn- and anti-1,3-diols, respectively, by using specific boron chelating agents to direct hydride attack. youtube.com These methods could be adapted for the stereocontrolled reduction of the 5-oxo group in this compound, guided by the existing stereocenter at the 3-hydroxy position.

Furthermore, tandem reaction sequences, such as enzymatic aldol (B89426) addition followed by transamination, are being explored for the synthesis of chiral γ-hydroxy-α-amino acids and could be conceptually applied to build the backbone of this compound. nih.gov These one-pot, multi-enzyme cascades offer an efficient and atom-economical approach to complex chiral molecules. researchgate.net

Table 1: Comparison of Potential Stereoselective Synthetic Strategies
StrategyKey FeaturesPotential AdvantagesPotential Challenges
Biocatalytic Reduction Use of whole cells (e.g., Saccharomyces cerevisiae) or isolated enzymes (e.g., ketoreductases). nih.govnih.govHigh enantio- and diastereoselectivity; mild reaction conditions; environmentally friendly.Screening for suitable biocatalysts can be time-consuming; enzyme stability and cofactor regeneration. mdpi.com
Substrate-Directed Reduction Utilizes existing stereocenters to direct the stereochemical outcome of a subsequent reaction (e.g., Narasaka-Prasad reduction). youtube.comHigh diastereoselectivity; predictable stereochemical outcome based on the chosen reagent.Requires the presence of a directing group; stoichiometric use of chiral reagents may be necessary.
Chiral Auxiliary-Based Synthesis Covalent attachment of a chiral auxiliary to guide stereoselective transformations.Well-established and reliable methods; high stereocontrol.Requires additional steps for attachment and removal of the auxiliary.
Tandem Enzymatic Reactions Combination of multiple enzymatic steps in a single pot (e.g., aldol addition followed by amination). nih.govIncreased efficiency; reduced workup and purification steps; atom economy.Requires compatibility of enzymes and reaction conditions; potential for cross-reactivity.

Elucidation of Undiscovered Biosynthetic and Degradation Pathways

The biosynthetic origin of this compound is currently unknown. Future research will need to focus on identifying the metabolic pathways responsible for its formation in biological systems. Given its structure, it is likely derived from primary metabolic pathways, possibly through a polyketide synthase (PKS) pathway, which is responsible for the synthesis of a wide variety of natural products. The phenyl group suggests a potential link to the shikimate pathway, which produces aromatic amino acids like phenylalanine. metwarebio.comslideshare.netslideshare.net Phenylalanine can be converted to various phenyl-containing compounds that could serve as precursors. pharmaguideline.comdavuniversity.org

Investigating the degradation pathways of this compound is also crucial for understanding its metabolic fate and potential biological roles. The degradation is likely to proceed through pathways common for fatty acids and aromatic compounds. This could involve β-oxidation to shorten the heptanoic acid chain and cleavage of the aromatic ring by dioxygenase enzymes, similar to the catabolism of phenylalanine and tyrosine. pharmaguideline.comdavuniversity.org

The identification of the genes and enzymes involved in these pathways will be a key objective. This can be achieved through a combination of techniques, including stable isotope labeling studies to trace the metabolic flow from primary metabolites to the final product.

Integration of Advanced Omics Technologies in Metabolic Profiling

To unravel the complexities of the biosynthesis, degradation, and biological function of this compound, the integration of advanced "omics" technologies will be indispensable. frontiersin.orgnih.gov These high-throughput approaches provide a global view of the molecular landscape within a biological system.

Transcriptomics , the study of the complete set of RNA transcripts, can be used to identify genes that are co-expressed with the production of this compound. researchgate.netnih.govnih.gov By comparing the transcriptomes of producing and non-producing organisms or cells under different conditions, researchers can identify candidate biosynthetic gene clusters. acs.orgescholarship.org

Proteomics , the large-scale study of proteins, can identify the enzymes directly involved in the metabolic pathways of the compound. numberanalytics.commdpi.com Techniques like activity-based protein profiling (ABPP) can be used to identify enzymes with specific catalytic activities, even if their substrates are unknown. nih.gov Comparative proteomics can reveal differences in protein abundance that correlate with the compound's production. mdpi.com

Metabolomics , the comprehensive analysis of all small-molecule metabolites, provides a direct snapshot of the biochemical status of a cell or organism. creative-proteomics.combiospec.net Untargeted metabolomics can help in the discovery of novel intermediates in the biosynthetic and degradation pathways of this compound. nih.govyoutube.com By correlating changes in the metabolome with transcriptomic and proteomic data, a more complete picture of the metabolic network can be constructed. numberanalytics.com

Table 2: Application of Omics Technologies to the Study of this compound
Omics TechnologyKey ApplicationExpected Outcome
Transcriptomics Identification of genes involved in biosynthesis and degradation. nih.govDiscovery of biosynthetic gene clusters and regulatory elements.
Proteomics Identification and characterization of enzymes in the metabolic pathway. numberanalytics.commdpi.comFunctional annotation of enzymes and understanding of post-translational modifications.
Metabolomics Profiling of metabolites and pathway intermediates. creative-proteomics.comyoutube.comElucidation of the complete biosynthetic and degradation pathways; discovery of related metabolites.
Integrative Multi-Omics Combined analysis of transcriptomic, proteomic, and metabolomic data. nih.govConstruction of a comprehensive model of the metabolic network surrounding the compound.

Refined Computational Models for Predictive Chemical Biology

Computational approaches are becoming increasingly powerful in predicting the properties and biological activities of small molecules, and they will play a crucial role in the future study of this compound. cam.ac.uknih.govtandfonline.com These in silico methods can guide experimental work and accelerate the discovery process. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of analogs of this compound based on their chemical structures. nih.govmdpi.comscispace.com By building a database of known active and inactive compounds, these models can identify key structural features required for a particular biological effect.

Molecular docking simulations can be used to predict how this compound and its derivatives interact with potential protein targets. researchgate.nettandfonline.comresearchgate.netnih.gov This can help in identifying the mechanism of action of the compound and in designing more potent and selective inhibitors or modulators of specific enzymes or receptors. mdpi.com

Metabolism prediction software can be employed to forecast the likely metabolites of this compound in various organisms. nih.govqsartoolbox.org These predictions can then be validated experimentally, providing a more efficient way to map out its metabolic fate.

The continuous improvement of algorithms and the increasing availability of high-quality biological data will lead to more accurate and reliable computational models, making them an indispensable tool in the chemical biologist's arsenal (B13267) for studying novel compounds like this compound.

Q & A

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Methodological Answer :
  • Protocol Standardization : Detailed SOPs with reaction monitoring (TLC/RF values).
  • Interlab Comparisons : Circulate samples for cross-validation via round-robin testing.
  • Open Data : Share spectra and chromatograms in repositories like Zenodo .

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